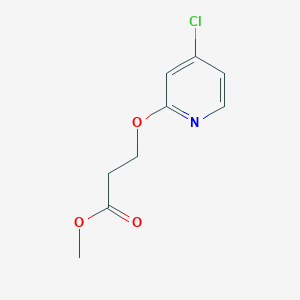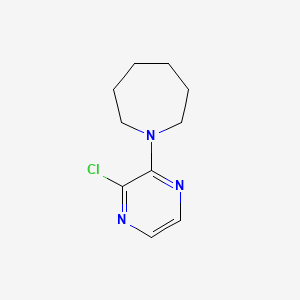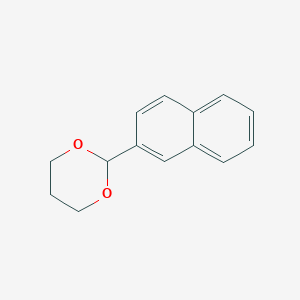
N-(2-Ethoxynaphthalen-1-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxynaphthalen-1-yl)formamide: is an organic compound that belongs to the class of naphthalenecarboxamides. This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a formamide group. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxynaphthalen-1-yl)formamide typically involves the formylation of 2-ethoxynaphthalene. One common method is the reaction of 2-ethoxynaphthalene with formamide in the presence of a catalyst such as acetic acid under microwave irradiation . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Ethoxynaphthalen-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products:
Oxidation: Naphthaldehyde derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Applications De Recherche Scientifique
N-(2-Ethoxynaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Ethoxynaphthalen-1-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
N-(2-Ethoxynaphthalen-1-yl)methylene-4-fluoroaniline: Similar structure with a fluoroaniline group instead of formamide.
N-(3,5-Dimethyladamantan-1-yl)formamide: Contains an adamantane moiety instead of naphthalene.
Uniqueness: N-(2-Ethoxynaphthalen-1-yl)formamide is unique due to its specific combination of an ethoxy group and a formamide group attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N-(2-ethoxynaphthalen-1-yl)formamide |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-8-7-10-5-3-4-6-11(10)13(12)14-9-15/h3-9H,2H2,1H3,(H,14,15) |
Clé InChI |
PPXJVDWZWLNDHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)




![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)



